Sodium 5-formyl-2-methoxybenzenesulfonate
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Overview
Description
Sodium 5-formyl-2-methoxybenzenesulfonate, also known as benzenesulfonic acid, 5-formyl-2-methoxy-, sodium salt, is a chemical compound with the empirical formula C8H7O5S1Na1 and a molecular weight of 238.19 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Sodium 5-formyl-2-methoxybenzenesulfonate is utilized in several fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-formyl-2-methoxybenzenesulfonate typically involves the sulfonation of 5-formyl-2-methoxybenzene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-formyl-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles like amines or alkoxides.
Major Products
Oxidation: 5-carboxy-2-methoxybenzenesulfonate.
Reduction: 5-hydroxymethyl-2-methoxybenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of sodium 5-formyl-2-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The sulfonate group enhances the compound’s solubility and stability in aqueous solutions, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfonate: Lacks the formyl and methoxy groups, making it less reactive in certain chemical reactions.
Sodium 2-formylbenzenesulfonate: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
Sodium 5-formyl-2-thienylboronic acid: Contains a boronic acid group instead of a sulfonate group, leading to different chemical properties.
Uniqueness
Sodium 5-formyl-2-methoxybenzenesulfonate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
5393-59-9 |
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Molecular Formula |
C8H8NaO5S |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
sodium;5-formyl-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12); |
InChI Key |
RXHQZEGVZGETFZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)O.[Na] |
5393-59-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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